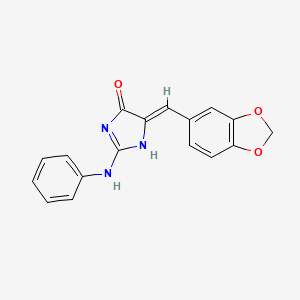
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is a synthetic compound derived from the marine sponge alkaloid Leucettamine B. It is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. This compound has shown promise in various scientific research applications, particularly in the fields of neurodegenerative diseases and diabetes .
Métodos De Preparación
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is synthesized through a series of chemical reactions starting from Leucettamine BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Análisis De Reacciones Químicas
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one has a wide range of scientific research applications, including:
Mecanismo De Acción
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one exerts its effects by inhibiting the activity of DYRK1A, DYRK2, CLK1, and CLK3. These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. By inhibiting these kinases, this compound modulates the phosphorylation of target proteins, leading to altered cellular functions. For example, in Alzheimer’s disease models, it prevents the phosphorylation of tau protein, thereby reducing neurofibrillary tangles and improving synaptic plasticity .
Comparación Con Compuestos Similares
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:
Leucettine L43: A closely related analog with poor kinase inhibitory activity.
Leucettine L92: Another potent inhibitor of DYRK1A.
Harmine: A frequently used DYRK1A inhibitor with modest activity and several off-target effects.
This compound stands out due to its superior efficacy in inhibiting multiple kinases and its potential therapeutic applications in neurodegenerative diseases and diabetes.
Propiedades
Número CAS |
112978-84-3 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one |
InChI |
InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- |
Clave InChI |
PGPHHJBZEGSUNE-JYRVWZFOSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(N3)NC4=CC=CC=C4 |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(N3)NC4=CC=CC=C4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(N3)NC4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leucettine L41; Leucettine-L41; LeucettineL41; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















